3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile
Description
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-8-10-1-2-12-13(9-17-14(12)7-10)11-3-5-16-6-4-11/h1-3,7,9,16-17H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPFBDQUJAEQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Indole and Tetrahydropyridine Rings
Indole Synthesis : Indoles can be synthesized using the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone. Commercially available indoles can also be used as starting materials.
Tetrahydropyridine Synthesis : Tetrahydropyridines can be prepared from 4-piperidone, which is condensed with appropriate reagents to form the desired tetrahydropyridine derivatives.
Coupling of Indole and Tetrahydropyridine Rings
The indole and tetrahydropyridine rings are coupled in the presence of a suitable base. For example, sodium or potassium hydroxide can be used in a lower alkanol like methanol or ethanol.
Introduction of the Cyano Group
The cyano group can be introduced through various methods, such as the reaction of the indole derivative with a cyanating agent or through the use of malononitrile in a multi-component reaction.
Detailed Synthesis Protocol
Here is a detailed protocol based on general methods for similar compounds:
Step 1: Preparation of Indole Derivative
- Start with a commercially available indole or synthesize it via the Fischer indole synthesis.
- If necessary, modify the indole to introduce functional groups that can react with the tetrahydropyridine moiety.
Step 2: Preparation of Tetrahydropyridine Derivative
- Use 4-piperidone as the starting material.
- Condense 4-piperidone with an appropriate reagent in the presence of a base to form the tetrahydropyridine derivative.
Step 3: Coupling Reaction
- Combine the indole derivative and the tetrahydropyridine derivative in a suitable solvent (e.g., methanol or ethanol).
- Add a base (e.g., sodium hydroxide) and reflux the mixture for several hours.
Step 4: Introduction of the Cyano Group
- Use a cyanating agent or malononitrile to introduce the cyano group at the 6-position of the indole ring.
Step 5: Purification
- Isolate the product by filtration or extraction with a suitable solvent.
- Purify the compound using chromatography or recrystallization.
Analysis and Characterization
The synthesized compound can be analyzed and characterized using various spectroscopic techniques:
| Technique | Purpose |
|---|---|
| IR Spectroscopy | To confirm the presence of functional groups, such as the cyano group. |
| NMR Spectroscopy | To determine the structure and confirm the coupling of the indole and tetrahydropyridine rings. |
| Mass Spectrometry | To verify the molecular weight and formula of the compound. |
Research Findings and Applications
Research on indole derivatives, including those with tetrahydropyridine moieties, has shown significant potential in pharmaceutical applications. These compounds often exhibit biological activity, such as anticancer properties, making them valuable for drug development.
Chemical Reactions Analysis
Hydrogenation of the Tetrahydropyridinyl Ring
The unsaturated tetrahydropyridinyl moiety undergoes catalytic hydrogenation to yield saturated piperidinyl derivatives, a critical step for enhancing structural stability or modifying pharmacological properties.
Mechanistic Insight :
Hydrogenation proceeds via adsorption of the tetrahydropyridinyl ring onto the catalyst surface, followed by sequential addition of hydrogen across the double bonds. The nitrile group at position 6 remains intact under these conditions .
N-Alkylation of the Indole Nitrogen
The indole NH undergoes nucleophilic alkylation to introduce diverse substituents, modulating electronic and steric properties.
Example Synthesis :
Heating the indole with methyl iodide in acetonitrile/K₂CO₃ at 60°C for 12 hours yields the N-methyl derivative in >85% purity after silica gel chromatography .
N-Acylation and Subsequent Reduction
Acylation followed by hydride reduction provides a route to secondary amines, expanding functional diversity.
Step 1: Acylation
| Reaction Parameter | Details |
|---|---|
| Acylating Agent | Acetyl chloride, benzoyl chloride, or activated esters |
| Base | K₂CO₃ |
| Solvent | DMF or N-methyl-2-pyrrolidinone |
| Temperature | 25–80°C |
| Product | N-Acyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile |
Step 2: Reduction of Amide
| Reagent | Lithium aluminum hydride (LiAlH₄) or borane-THF complex |
|---|---|
| Solvent | Anhydrous THF or diethyl ether |
| Temperature | 0°C to reflux |
| Product | N-Alkyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile |
Key Advantage : This two-step sequence avoids direct handling of reactive alkyl halides, improving safety profiles .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 198.269 g/mol
- CAS Number : 65347-55-9
- IUPAC Name : 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Antimicrobial Activity
Research has shown that derivatives of 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole exhibit significant antimicrobial properties. For example, compounds synthesized from this indole framework have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. A notable study reported minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against Salmonella enterica .
Anticancer Potential
The compound's structure allows for interactions with biological targets involved in cancer progression. In silico studies indicate that it can bind effectively to tubulin, a key protein in cell division. This suggests potential as an anticancer agent by disrupting microtubule dynamics . Further investigations into its derivatives have revealed promising cytotoxic effects on cancer cell lines.
Organic Electronics
The unique electronic properties of 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole derivatives make them suitable candidates for organic electronic applications. The ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown improved charge transport properties .
Catalytic Applications
The compound can serve as a ligand in catalytic reactions involving palladium or nickel catalysts. Recent studies have highlighted its role in facilitating cross-coupling reactions which are essential for synthesizing complex organic molecules . The mechanism typically involves the formation of a palladium complex that enhances the reactivity of aryl halides.
Case Studies
Mechanism of Action
The mechanism of action of 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as an agonist or antagonist at serotonin receptors, modulating neurotransmitter release and affecting various physiological processes. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for the treatment of central nervous system disorders .
Comparison with Similar Compounds
Key Observations :
- Nitrile vs. This modification could enhance interactions with biological targets compared to the simpler analog.
- Fused Ring Systems : Compounds like OR-0914 (pyrido[3,4-b]indole) exhibit rigid bicyclic structures, limiting conformational flexibility compared to the tetrahydro-pyridinyl moiety in the target compound, which retains partial saturation for dynamic binding .
- Substituent Effects : Methoxy (5-OCH₃) and fluoro (6-F) analogs () highlight how electronic and steric modifications influence properties. For example, fluorine’s electronegativity may improve metabolic stability, while methoxy groups could enhance membrane permeability .
Biological Activity
3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H14N2
- Molecular Weight : 226.27 g/mol
- CAS Number : 918525-20-9
Biological Activities
The compound exhibits a variety of biological activities that are summarized below:
- Apoptosis Induction : The compound has been shown to enhance apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- COX Inhibition : It selectively inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, reducing oxidative stress in cells.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines (A549, H460). The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups. The compound was noted for its ability to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax .
Case Study 2: Anti-inflammatory Effects
In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. The IC50 value for COX-2 inhibition was reported at 0.04 μM, demonstrating its potency relative to standard anti-inflammatory medications like celecoxib .
Case Study 3: Neuroprotective Effects
Research highlighted the neuroprotective properties of the compound against glutamate-induced neurotoxicity in neuronal cell cultures. The treatment significantly reduced cell death and oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
